

Unveiling the Structural Architecture of 6-Amino-1-methyluracil: A Technical Guide

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Compound of Interest

Compound Name: 6-Amino-1-methyluracil

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Executive Summary

6-Amino-1-methyluracil is a pyrimidine derivative of significant interest in medicinal chemistry and drug development. A thorough understanding of its three-dimensional structure is paramount for designing novel therapeutics. This technical guide provides a comprehensive overview of the structural aspects of **6-Amino-1-methyluracil**. While a definitive crystal structure for **6-Amino-1-methyluracil** is not publicly available, this guide presents a detailed analysis of closely related compounds for which crystallographic data has been determined. Furthermore, it outlines a general experimental protocol for the synthesis and crystallization of such derivatives and provides a workflow for crystal structure determination.

Crystal Structure Analysis: A Comparative Approach

As of the latest literature review, the crystal structure of **6-Amino-1-methyluracil** has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or detailed in peer-reviewed publications. However, the crystal structures of the closely related compounds, 6-amino-1,3-dimethyl-5-nitrosouracil monohydrate and 6-amino-5-formyl-1,3-dimethyluracil monohydrate, have been elucidated, providing valuable insights into the likely structural characteristics of **6-Amino-1-methyluracil**.^[1]

Crystallographic Data of Related Compounds

The crystallographic data for these two related uracil derivatives are summarized below.

Table 1: Crystal Data and Structure Refinement for 6-amino-1,3-dimethyl-5-nitrosouracil monohydrate[1]

Parameter	Value
Empirical Formula	C ₆ H ₈ N ₄ O ₃ ·H ₂ O
Formula Weight	202.17
Crystal System	Orthorhombic
Space Group	Pnam
a (Å)	13.978(10)
b (Å)	9.638(8)
c (Å)	6.338(11)
Volume (Å ³)	853.9
Z	4
Density (calculated) (g/cm ³)	1.57
Radiation	Mo K α (λ = 0.71069 Å)
Temperature (K)	293
Final R index	0.043
Reflections collected	709

Table 2: Crystal Data and Structure Refinement for 6-amino-5-formyl-1,3-dimethyluracil monohydrate[1]

Parameter	Value
Empirical Formula	C ₇ H ₉ N ₃ O ₃ ·H ₂ O
Formula Weight	201.18
Crystal System	Monoclinic
Space Group	C2/c
a (Å)	15.557(11)
b (Å)	7.562(11)
c (Å)	16.972(13)
β (°)	116.69(5)
Volume (Å ³)	1783.88
Z	8
Density (calculated) (g/cm ³)	1.50
Radiation	Mo Kα ($\lambda = 0.71069 \text{ \AA}$)
Temperature (K)	293
Final R index	0.056
Reflections collected	718

Experimental Protocols

General Synthesis of 6-Aminouracil Derivatives

The synthesis of 6-aminouracil derivatives can be achieved through various established routes. A common method involves the condensation of a substituted urea with a cyanoacetic acid derivative.[2]

Materials:

- Substituted urea (e.g., 1-methylurea)

- Ethyl cyanoacetate
- Sodium methoxide
- Methanol
- Concentrated Hydrochloric Acid

Procedure:

- A solution of sodium methoxide in methanol is prepared.
- The substituted urea and ethyl cyanoacetate are added to the solution.
- The reaction mixture is refluxed until the reaction is complete (monitored by TLC).
- The resulting disodium salt of the aminouracil is precipitated.
- The precipitate is collected and neutralized with concentrated hydrochloric acid to yield the 6-aminouracil derivative.[2]
- The crude product is then purified by recrystallization.

Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques, with vapor diffusion being a common and effective method for pyrimidine derivatives, especially those soluble in high-boiling-point solvents.[3][4]

Materials:

- Purified 6-aminouracil derivative
- A "good" solvent in which the compound is soluble (e.g., DMF, DMSO)
- An "anti-solvent" in which the compound is insoluble but miscible with the good solvent (e.g., diethyl ether, dichloromethane, pentane)[3][4]
- Small vial and a larger sealed container

Procedure (Vapor Diffusion):

- Dissolve the purified compound in a minimal amount of the "good" solvent in the small vial.
- Place this vial inside the larger container, which contains a reservoir of the "anti-solvent".
- Seal the larger container.
- The anti-solvent will slowly vaporize and diffuse into the solution containing the compound.
- This gradual change in solvent composition reduces the solubility of the compound, leading to the slow formation of crystals over hours to days.[3]

X-ray Diffraction Data Collection and Structure Determination

The following is a general protocol for single-crystal X-ray diffraction.

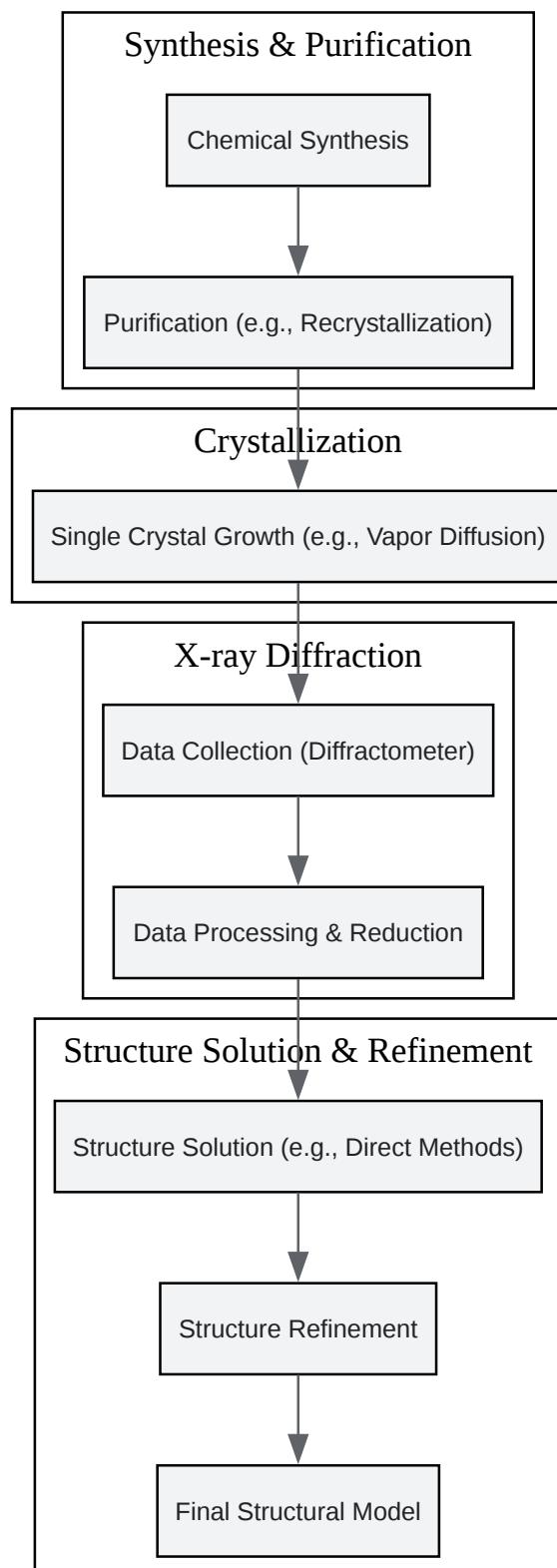
Procedure:

- A suitable single crystal is mounted on a goniometer head.
- The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
- The crystal is centered in the X-ray beam of a diffractometer.
- A preliminary screening is performed to determine the unit cell parameters and crystal system.
- A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the diffraction pattern on a detector.
- The collected data is processed, which includes integration of reflection intensities and corrections for absorption and other experimental factors.
- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

- The structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

Visualization of Experimental Workflow

The general workflow for determining the crystal structure of a compound like **6-Amino-1-methyluracil** is depicted below.



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Experimental workflow for crystal structure determination.

This diagram illustrates the logical progression from the initial synthesis of the compound to the final determination of its three-dimensional atomic structure. Each major stage, from obtaining a pure sample to the computational analysis of diffraction data, is a critical step in elucidating the crystal structure.

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